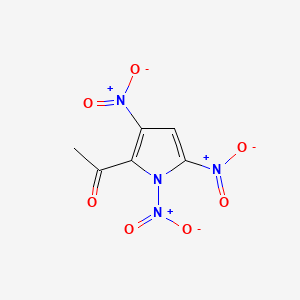

1,3,5-Trinitro-2-acetylpyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Trinitro-2-acetylpyrrole, also known as this compound, is a useful research compound. Its molecular formula is C6H4N4O7 and its molecular weight is 244.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hepatotoxicity

One of the most significant findings regarding TNAP is its hepatotoxicity. A study conducted on male BALB/C mice revealed that administration of TNAP at a dose of 7.2 mg/kg body weight twice weekly for 24 weeks resulted in increased mortality rates and liver lesions. The lesions included hepatic atrophy and fatty metamorphosis with multilocular cysts. Biochemical assays indicated elevated levels of serum alanine transaminase (ALT) and aspartate transaminase (AST), markers indicative of liver damage .

Table 1: Summary of Hepatotoxic Effects of TNAP in Mice

| Parameter | Control Group | TNAP Group (7.2 mg/kg) |

|---|---|---|

| Mortality Rate | 0% | Increased |

| ALT Levels (U/L) | Baseline | Elevated |

| AST Levels (U/L) | Baseline | Elevated |

| Histological Findings | Normal | Hepatic Atrophy |

| Fatty Metamorphosis |

Antimicrobial Activity

Research has indicated that derivatives of pyrrole, including those containing nitro groups, exhibit antimicrobial properties. The structural features of TNAP may contribute to its potential as a scaffold for developing new antimicrobial agents. The presence of the nitro groups can enhance the compound's ability to interact with microbial targets .

Mutagenicity Studies

TNAP has been shown to possess mutagenic properties in certain bacterial strains, specifically Salmonella strains TA98 and TA100. This mutagenicity suggests that while TNAP could be used as a model compound for studying mutagenesis mechanisms, caution must be exercised in its application due to potential risks associated with its mutagenic effects .

Table 2: Mutagenicity Results for TNAP

| Bacterial Strain | Mutagenicity Observed |

|---|---|

| Salmonella TA98 | Moderate |

| Salmonella TA100 | Marked |

Case Study 1: Hepatotoxicity Assessment

In a controlled experiment, TNAP was administered to mice to evaluate its long-term effects on liver health. Over a period of six months, the study documented significant liver damage correlating with TNAP exposure. This case highlights the importance of understanding the toxicological profiles of nitro compounds in drug development.

Case Study 2: Antimicrobial Screening

A series of synthesized pyrrole derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from TNAP showed promising antibacterial activity, suggesting potential applications in developing new antibiotics.

Propiedades

Número CAS |

158366-46-2 |

|---|---|

Fórmula molecular |

C6H4N4O7 |

Peso molecular |

244.12 g/mol |

Nombre IUPAC |

1-(1,3,5-trinitropyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H4N4O7/c1-3(11)6-4(8(12)13)2-5(9(14)15)7(6)10(16)17/h2H,1H3 |

Clave InChI |

BXUXAZWQNLUDSN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(=O)C1=C(C=C(N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

158366-46-2 |

Sinónimos |

1,3,5-TNAP 1,3,5-trinitro-2-acetylpyrrole 2-acetyl-1,3,5-trinitro-pyrrole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.